Regioisomeric LogP Differentiation: 3-Pyridyl vs 4-Pyridyl vs 2-Pyridyl Isomers
Computationally predicted logP values distinguish the three pyridyl-furan carboxylic acid regioisomers. 5-(Pyridin-3-yl)furan-2-carboxylic acid exhibits a logP of approximately 2.04 (Chemscene) or 3.26 (MyPresto), compared to its 4-pyridyl isomer which is reported with a logP value of approximately 0.53 (mcule) . This difference of ~1.5–2.7 logP units corresponds to a 30- to 500-fold theoretical difference in octanol-water partition coefficient, significantly impacting membrane permeability predictions and formulation strategy.
| Evidence Dimension | Calculated octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = 2.04 (Chemscene); logP = 3.26 (MyPresto) |
| Comparator Or Baseline | 5-(Pyridin-4-yl)furan-2-carboxylic acid: logP = 0.53 (mcule) |
| Quantified Difference | ΔlogP ≈ 1.5–2.7 units (target more lipophilic) |
| Conditions | In silico prediction; different computational methods across sources |
Why This Matters
A >30-fold difference in predicted lipophilicity dictates that in-class regioisomers cannot be interchanged without altering membrane permeability profiles, affecting both biological assay interpretation and pharmacokinetic optimization strategies.
